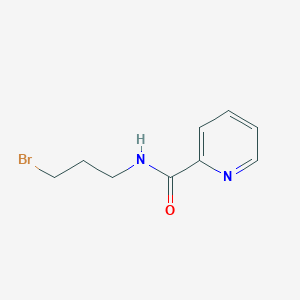

N-(3-Bromopropyl)-2-pyridinecarboxamide

Description

Structure

3D Structure

Properties

CAS No. |

717138-98-2 |

|---|---|

Molecular Formula |

C9H11BrN2O |

Molecular Weight |

243.10 g/mol |

IUPAC Name |

N-(3-bromopropyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C9H11BrN2O/c10-5-3-7-12-9(13)8-4-1-2-6-11-8/h1-2,4,6H,3,5,7H2,(H,12,13) |

InChI Key |

ZRJIEHLZHCCHEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCCBr |

Origin of Product |

United States |

Strategic Synthetic Methodologies for N 3 Bromopropyl 2 Pyridinecarboxamide

Approaches to the Construction of the Pyridinecarboxamide Core

The formation of the amide bond is a fundamental transformation in organic synthesis. For N-(3-Bromopropyl)-2-pyridinecarboxamide, this involves creating a linkage between a 2-pyridinecarboxylic acid moiety and a 3-bromopropylamine (B98683) precursor.

Amidation Reactions of 2-Pyridinecarboxylic Acid Derivatives

The most direct route to the target compound is the condensation of 2-pyridinecarboxylic acid (picolinic acid) with 3-bromopropylamine. However, the direct thermal condensation of carboxylic acids and amines typically requires high temperatures (often exceeding 160°C) to overcome the formation of non-reactive ammonium (B1175870) carboxylate salts. mdpi.com To achieve this transformation under milder conditions, activation of the carboxylic acid is necessary.

A common laboratory-scale method involves the conversion of picolinic acid into a more reactive derivative, such as an acyl chloride. nih.gov Treatment of picolinic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) generates picolinoyl chloride. This highly electrophilic intermediate readily reacts with 3-bromopropylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, affording this compound in good yield. nih.gov

Catalytic methods for direct amidation offer a more atom-economical alternative by avoiding stoichiometric activating agents. mdpi.com Boron-based catalysts, such as boronic acids and borane-amine complexes, have proven effective. mdpi.comresearchgate.net For instance, borane-pyridine can catalyze the direct amidation of various carboxylic acids and amines, often requiring elevated temperatures in solvents like xylenes (B1142099) to drive the dehydration process. mdpi.comresearchgate.net Lewis acid catalysts, such as those based on iron(III) chloride (FeCl₃), have also been shown to promote the amidation of esters. For 2-pyridinecarboxylates, the catalytic activity is believed to be enhanced by the chelation of the iron center to both the carbonyl oxygen and the pyridine nitrogen, forming a stabilized intermediate that is more susceptible to nucleophilic attack by the amine. mdpi.com

Table 1: Comparison of Catalytic Direct Amidation Conditions

| Catalyst System | Reactants | Typical Conditions | Yield | Ref |

|---|---|---|---|---|

| Borane-Pyridine (5-10 mol%) | Carboxylic Acid + Amine | Xylenes, Reflux, 6-12 h | Good to Excellent | mdpi.comresearchgate.net |

| FeCl₃ | Ester + Amine | Solvent-free, 80°C, 1.5-3 h | Good | mdpi.com |

| Boronic Acids | Carboxylic Acid + Amine | Toluene/Xylenes, Reflux | Moderate to Excellent | encyclopedia.pub |

Cross-Coupling Strategies for Pyridine-2-carboxamide Formation

Modern synthetic chemistry offers advanced catalytic methods that construct the pyridinecarboxamide core through novel bond formations. An innovative approach involves a three-component condensation reaction catalyzed by an organophosphorus P(III)/P(V) redox system. nih.gov This auto-tandem catalytic cascade unites an amine (e.g., 3-bromopropylamine), a carboxylic acid, and a pyridine N-oxide in a single pot to generate a 2-amidopyridine. nih.gov The phosphetane (B12648431) catalyst facilitates serial dehydration, first forming the amide bond and then activating it for reaction with the pyridine N-oxide. nih.gov This method is notable for its efficiency and modularity, allowing for the convergent assembly of complex molecules under relatively mild conditions. nih.gov

This strategy effectively combines amide synthesis and functionalization, which traditionally require disparate reaction conditions, into a single unified process. nih.gov The reaction scope is broad, tolerating various functional groups on both the amine and carboxylic acid components, making it a powerful tool for accessing medicinally relevant scaffolds like 2-amidopyridines. nih.gov

Regioselective Introduction of the 3-Bromopropyl Chain

An alternative synthetic logic involves starting with the readily available 2-pyridinecarboxamide (picolinamide) and subsequently introducing the 3-bromopropyl group onto the amide nitrogen. This approach hinges on the selective N-alkylation of the amide.

Post-Synthetic Functionalization of Pyridinecarboxamides

Post-synthetic modification provides a versatile route where a non-halogenated precursor is first synthesized and then converted to the final product. This strategy can be advantageous if the starting materials are more readily available or if the bromo-functional group is incompatible with the conditions used for amide bond formation or initial alkylation.

Advanced Synthetic Techniques and Optimization

Optimization of synthetic routes to this compound focuses on improving yield, purity, and sustainability. The choice between direct amidation and N-alkylation pathways often depends on the availability of starting materials and scalability.

Catalytic direct amidation methods are advantageous from a green chemistry perspective as they minimize the formation of stoichiometric waste products. mdpi.com Optimization of these reactions involves screening catalysts, solvents, and temperatures. For example, in boron-catalyzed amidations, higher boiling point solvents like xylenes are often more effective than toluene, indicating that efficient water removal is key to driving the reaction to completion. researchgate.net Catalyst loading is another critical parameter to optimize, balancing reaction rate with cost. researchgate.net

For N-alkylation reactions, the development of milder protocols using bases like K₃PO₄ represents a significant advancement over the use of hazardous reagents like NaH. escholarship.org The addition of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be beneficial in systems with limited solubility. escholarship.org

The three-component organocatalytic synthesis of 2-amidopyridines stands out as a highly advanced and convergent strategy. nih.gov Its ability to construct the target scaffold from simple, distinct precursors in a single operation showcases the power of modern catalytic methods to streamline complex syntheses. nih.gov Further optimization of such multi-component reactions would involve fine-tuning catalyst structure, oxidant/reductant choice, and reaction concentrations to maximize efficiency for a specific target. nih.gov

Catalytic Systems for Efficient Pyridinecarboxamide Synthesis

The formation of the amide linkage in pyridinecarboxamides is often facilitated by catalytic systems that enhance reaction rates, improve yields, and operate under mild conditions. Transition metal-based catalysts, particularly those involving palladium, are frequently employed for their efficacy in C-N bond formation and carbonylation reactions. nih.gov

One prominent method is palladium-catalyzed aminocarbonylation. nih.gov This process can introduce a carboxamide group onto a pre-functionalized pyridine ring, such as an iodopyridine derivative. For instance, a recyclable heterogeneous catalyst, where palladium is immobilized on a supported ionic liquid phase (SILP), has been used effectively for the aminocarbonylation of iodo-substituted heteroaromatics. nih.gov Such systems are advantageous due to the catalyst's excellent recyclability and low metal leaching, contributing to both economic and environmental benefits. nih.gov

Hydrogenation catalysts also play a crucial role, particularly in synthetic routes that involve the reduction of other functional groups on the pyridine ring. google.com For example, a nitro group can be reduced to an amine, which is then acylated to form the amide. Transition metal-based catalysts, especially palladium-based ones like Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂ on carbon), are preferred for these reductions. google.comnih.gov These reactions are typically carried out under a hydrogen atmosphere, and the choice of catalyst can influence the reaction's efficiency and selectivity. google.com

Other catalytic systems for preparing the 2-pyridinecarboxamide core structure include those for ammoxidation and subsequent hydrolysis. For example, 2-picoline can be converted to 2-cyanopyridine (B140075) via an ammoxidation reaction using a V₂O₅ catalyst on a TiO₂ support. asianpubs.org The resulting cyanopyridine is then transformed into the desired 2-pyridinecarboxamide through hydrolysis, a reaction that can be facilitated by an oxidant like MnO₂ in a basic solution. asianpubs.org

| Catalyst System | Reaction Type | Substrate Example | Key Findings & Advantages | Reference |

|---|---|---|---|---|

| Palladium on Supported Ionic Liquid Phase (SILP-Pd) | Aminocarbonylation | 6-Iodoimidazo[1,2-a]pyridine | Efficient for introducing carboxamide moiety; catalyst is recyclable with low Pd-leaching. | nih.gov |

| Pearlman's Catalyst (20% Pd(OH)₂ on carbon) | Hydrogenation (Reduction) | Tetra-substituted pyridine with a reducible group | Effective for reducing functional groups on the pyridine ring under hydrogen pressure. | google.com |

| V₂O₅ on TiO₂ followed by MnO₂ | Ammoxidation & Hydrolysis | 2-Picoline | Two-step conversion of a methyl group to a carboxamide group via a nitrile intermediate. | asianpubs.org |

| Palladium on Carbon (Pd/C) with Hydrazine | Reduction | Dinitro compounds | Standard method for the reduction of nitro groups to amines, a precursor for amidation. | nih.gov |

Stereochemical Control and Regioselectivity in Synthesis

Control over stereochemistry and regioselectivity is paramount in ensuring the precise formation of the target molecule, this compound. While this specific molecule is achiral, the principles of stereocontrol are crucial in the synthesis of more complex, substituted pyridine derivatives. nih.gov Regioselectivity, however, is directly relevant as it dictates the correct placement of the carboxamide group at the C2-position of the pyridine ring.

Regioselectivity refers to the control of the position at which a chemical reaction occurs. In the synthesis of 2-substituted pyridines, achieving high regioselectivity is a common challenge. One strategy involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring, making the C2 and C6 positions susceptible to nucleophilic attack. nih.gov An organophosphorus-catalyzed method, for example, allows for a three-component condensation of an amine, a carboxylic acid, and a pyridine N-oxide to generate 2-amidopyridines with high regioselectivity. nih.gov This approach avoids the need to pre-functionalize the pyridine ring with a leaving group.

Another established method for controlling regiochemistry is directed ortho-metalation, often involving regioselective lithiation. google.com This process uses a directing group on the pyridine ring to guide a strong base (like an organolithium reagent) to deprotonate the adjacent (ortho) position. The resulting organometallic intermediate can then react with an electrophile to install a substituent at the desired location. This method offers a powerful way to build highly substituted pyridine rings with precise control.

Stereochemical control becomes important when chiral centers are present in either the pyridine substituent or the amine sidechain of related molecules. Synthetic strategies must be designed to control the formation of these stereocenters. This can be achieved by using chiral catalysts, chiral auxiliaries, or by incorporating rigid structural elements, such as a piperidine (B6355638) ring, which can reduce conformational mobility and influence the stereochemical outcome of a reaction. nih.gov By carefully selecting reagents and reaction conditions, chemists can favor the formation of one stereoisomer over others, a critical consideration in the synthesis of biologically active compounds. nih.gov

Advanced Spectroscopic and Structural Characterization in Research Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of nuclear spin interactions, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Elucidation of Connectivity and Stereochemistry via 1D and 2D NMR Techniques

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide initial information about the number and types of atoms present in a molecule. For N-(3-Bromopropyl)-2-pyridinecarboxamide, the expected chemical shifts can be predicted based on the constituent fragments: the 2-pyridinecarboxamide moiety and the 3-bromopropyl chain.

The ¹H NMR spectrum is expected to show distinct signals for the four protons on the pyridine (B92270) ring, typically in the aromatic region (δ 7.0-8.5 ppm). The amide proton (N-H) would likely appear as a broad singlet or a triplet, its chemical shift being sensitive to solvent and concentration. The propyl chain would exhibit three distinct signals: a triplet for the methylene (B1212753) group attached to the nitrogen (N-CH₂), a multiplet for the central methylene group (-CH₂-), and a triplet for the methylene group bonded to the bromine atom (CH₂-Br).

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carbonyl carbon of the amide would be found significantly downfield (around 165 ppm). The pyridine ring carbons would appear in the aromatic region (approximately 120-150 ppm), while the three aliphatic carbons of the propyl chain would be observed in the upfield region (around 30-40 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary from experimental results.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | ~8.2 (d) | ~122 |

| Pyridine H-4 | ~7.9 (t) | ~137 |

| Pyridine H-5 | ~7.5 (t) | ~127 |

| Pyridine H-6 | ~8.6 (d) | ~148 |

| Amide N-H | ~8.5 (br t) | - |

| N-CH₂ | ~3.6 (q) | ~38 |

| -CH₂- | ~2.2 (quint) | ~31 |

| CH₂-Br | ~3.5 (t) | ~32 |

| C=O | - | ~164 |

| Pyridine C-2 | - | ~150 |

Two-dimensional (2D) NMR techniques are crucial for confirming the atomic connectivity. youtube.comnih.govsdsu.eduscribd.com

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies involve acquiring NMR spectra at variable temperatures to investigate dynamic processes such as conformational changes or restricted rotations that occur on the NMR timescale. rsc.org For this compound, a key area of conformational interest is the rotation around the amide C-N bond. Due to the partial double bond character of the amide linkage, this rotation is often slow at room temperature, potentially leading to the observation of distinct conformers (rotamers). By increasing the temperature, the rate of rotation increases, which can cause the separate signals of the conformers to broaden and eventually coalesce into a single averaged signal. Analysis of these spectral changes allows for the calculation of the energy barrier to rotation. Similarly, rotation around the pyridine-C(O) single bond could also be investigated.

Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the calculation of the elemental formula. For this compound (C₉H₁₁BrN₂O), the presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, would result in a characteristic molecular ion peak (M⁺) and an M+2 peak of almost equal intensity. docbrown.info

Electron ionization (EI) mass spectrometry would also provide information about the molecule's structure through its fragmentation pattern. The fragmentation is predictable based on the functional groups present. libretexts.orgmiamioh.edu

Predicted Major Fragmentation Pathways and Ions for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 243/245 | [C₉H₁₁BrN₂O]⁺ | Molecular Ion (M⁺) |

| 164 | [C₉H₁₀N₂O]⁺ | Loss of Br radical |

| 122 | [C₆H₆N₂O]⁺ | Cleavage of the N-propyl bond |

| 121 | [C₅H₄NCO]⁺ | α-cleavage at the propyl chain, loss of C₃H₆Br |

| 106 | [C₅H₄NCO]⁺ | Picolinamide (B142947) fragment |

| 78 | [C₅H₄N]⁺ | Pyridine radical cation |

The most likely fragmentation pathways include:

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nist.govnist.gov

For this compound, the IR spectrum would be expected to show several key absorption bands:

N-H stretch: A moderate to sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

C-H stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain would be just below 3000 cm⁻¹.

C=O stretch (Amide I band): A strong, sharp absorption band typically found between 1650 and 1680 cm⁻¹, characteristic of a secondary amide.

N-H bend (Amide II band): A strong band around 1550 cm⁻¹, resulting from a coupling of the N-H bending and C-N stretching vibrations.

Pyridine ring vibrations: Several bands in the 1600-1400 cm⁻¹ region corresponding to C=C and C=N stretching modes within the aromatic ring.

C-Br stretch: A peak in the lower frequency (fingerprint) region, typically between 600 and 500 cm⁻¹, indicating the presence of the carbon-bromine bond.

Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, aromatic ring vibrations often give strong signals in the Raman spectrum, which would be useful for confirming the pyridine substructure.

Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | ~3300 | IR, Raman |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C=O Stretch (Amide I) | 1680-1650 | IR (Strong) |

| N-H Bend (Amide II) | 1570-1515 | IR (Strong) |

| Pyridine Ring Stretches | 1600-1400 | IR, Raman (Strong) |

| C-N Stretch | 1250-1200 | IR |

| C-Br Stretch | 600-500 | IR, Raman |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov Should suitable single crystals of this compound be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

Lack of Publicly Available Research on the Coordination Chemistry of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research focused on the coordination chemistry of the specific compound this compound. Extensive searches of scholarly databases and chemical literature did not yield any specific studies detailing the synthesis, structural elucidation, or coordination behavior of this particular ligand with transition metals or lanthanides.

While the broader class of pyridinecarboxamide ligands has been investigated for their coordination properties, no specific data or research findings could be retrieved for this compound. Therefore, it is not possible to provide a detailed, scientifically accurate article based on the requested outline, as the foundational research required to populate the specified sections and subsections is not available in the public domain.

The provided outline requests in-depth information on:

Ligand design principles and coordination modes of this compound.

The synthesis and structural elucidation of its metal complexes.

Spectroscopic and diffraction analysis of its metal-ligand interactions.

Without dedicated research on this compound, any attempt to generate content for these sections would be speculative and would not meet the standard of scientific accuracy based on verifiable research findings.

Should research on the coordination chemistry of this compound be published in the future, a detailed article could then be composed. At present, the scientific community has not focused on this specific chemical compound in the context of coordination chemistry.

Chemical Reactivity and Mechanistic Investigations of N 3 Bromopropyl 2 Pyridinecarboxamide

Reactivity Profiles at the Bromine Center: Nucleophilic Substitutions and Eliminations

The presence of a primary alkyl bromide in the structure of N-(3-bromopropyl)-2-pyridinecarboxamide makes the terminal carbon of the propyl chain an electrophilic center, susceptible to attack by nucleophiles. This reactivity is primarily governed by nucleophilic substitution and, to a lesser extent, elimination reactions.

The most common reaction at this center is nucleophilic substitution, which can proceed through either an S(_N)1 or S(_N)2 mechanism. However, for a primary alkyl bromide like the one in this molecule, the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is strongly favored. libretexts.org This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org

A wide variety of nucleophiles can displace the bromide ion. Common nucleophiles include amines, alkoxides, thiolates, and cyanide ions, leading to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. A notable reaction is intramolecular cyclization, where the nitrogen of the pyridine (B92270) ring or the amide can act as an internal nucleophile, leading to the formation of a heterocyclic ring system.

Elimination reactions, which would result in the formation of a double bond, are generally less favored for primary alkyl bromides unless a sterically hindered, strong base is used. The most likely elimination mechanism would be E2 (Elimination Bimolecular), which is a concerted process where the base removes a proton from the carbon adjacent to the bromine-bearing carbon, and the bromide ion is simultaneously expelled.

Table 1: Representative Nucleophilic Substitution Reactions at the Bromine Center

| Nucleophile | Product | Reaction Type |

| Ammonia (NH(_3)) | N-(3-Aminopropyl)-2-pyridinecarboxamide | S(_N)2 |

| Sodium Methoxide (NaOCH(_3)) | N-(3-Methoxypropyl)-2-pyridinecarboxamide | S(_N)2 |

| Sodium Cyanide (NaCN) | N-(3-Cyanopropyl)-2-pyridinecarboxamide | S(_N)2 |

| Sodium Azide (NaN(_3)) | N-(3-Azidopropyl)-2-pyridinecarboxamide | S(_N)2 |

Transformations Involving the Amide Functional Group

The amide functional group in this compound is relatively stable but can undergo transformations under specific conditions, most notably hydrolysis. Amide hydrolysis involves the cleavage of the carbon-nitrogen bond and can be catalyzed by either acid or base. masterorganicchemistry.com

Acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. masterorganicchemistry.com Subsequent proton transfers and elimination of the amine portion lead to the formation of picolinic acid and 3-bromopropylamine (B98683).

Base-catalyzed hydrolysis, on the other hand, proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net This forms a tetrahedral intermediate which then collapses to expel the amide anion, which is subsequently protonated by the solvent to yield 3-bromopropylamine and the carboxylate salt of picolinic acid. Generally, amide hydrolysis requires harsh conditions such as prolonged heating in strong acid or base. masterorganicchemistry.com

Other transformations of the amide group, such as reduction to an amine or dehydration to a nitrile, are possible but require specific reagents like lithium aluminum hydride for reduction or strong dehydrating agents.

Table 2: Transformations of the Amide Functional Group

| Reagents | Product(s) | Transformation |

| H(_3)O, Heat | Picolinic acid + 3-Bromopropylammonium | Acid-catalyzed hydrolysis |

| NaOH, H(_2)O, Heat | Sodium picolinate (B1231196) + 3-Bromopropylamine | Base-catalyzed hydrolysis |

| LiAlH(_4), then H(_2)O | 2-(Aminomethyl)pyridine + 3-Bromopropylamine | Reduction |

Electrophilic and Nucleophilic Reactions of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution. numberanalytics.comquora.com

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is significantly slower than on benzene (B151609) and requires forcing conditions. chemrxiv.org The nitrogen atom deactivates the ring towards electrophiles. When substitution does occur, the regioselectivity is influenced by both the ring nitrogen and the N-(3-bromopropyl)carboxamide substituent. The pyridine nitrogen directs electrophiles to the 3- and 5-positions. quora.com The carboxamide group is a deactivating, meta-directing group. Therefore, electrophilic attack is most likely to occur at the 5-position, which is meta to the carboxamide group and a position of relatively higher electron density in the pyridine ring.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (S(_N)Ar) is more favorable for pyridine than benzene, especially with an electron-withdrawing group on the ring. The reaction typically occurs at the 2-, 4-, and 6-positions, as the negative charge in the intermediate can be stabilized by the electronegative nitrogen atom. quora.com In the case of this compound, the 2-position is already substituted. Strong nucleophiles could potentially attack the 4- or 6-positions, especially if there is a good leaving group present or under conditions that promote the formation of a pyridyne intermediate.

Table 3: Potential Reactions of the Pyridine Ring

| Reaction Type | Reagents | Expected Major Product |

| Electrophilic Nitration | HNO(_3)/H(_2)SO(_4), Heat | N-(3-Bromopropyl)-5-nitro-2-pyridinecarboxamide |

| Electrophilic Bromination | Br(_2)/FeBr(_3), Heat | N-(3-Bromopropyl)-5-bromo-2-pyridinecarboxamide |

| Nucleophilic Amination | NaNH(_2) | N-(3-Bromopropyl)-4-amino-2-pyridinecarboxamide or N-(3-Bromopropyl)-6-amino-2-pyridinecarboxamide |

Unraveling Reaction Mechanisms and Kinetic Parameters

The mechanisms of the reactions of this compound are dictated by the nature of the reacting functional group.

For nucleophilic substitution at the bromine center , the S(_N)2 mechanism is predominant. The kinetics of this reaction are second-order, with the rate law being rate = k[Substrate][Nucleophile]. The rate is sensitive to the steric hindrance at the electrophilic carbon and the strength of the nucleophile.

The hydrolysis of the amide group proceeds through a nucleophilic acyl substitution mechanism. In acidic conditions, the mechanism involves protonation of the carbonyl, nucleophilic attack by water, and subsequent elimination of the amine. masterorganicchemistry.com Under basic conditions, the mechanism is initiated by the attack of a hydroxide ion. researchgate.net The kinetics of amide hydrolysis can be complex, often showing a dependence on pH. psu.edu

Electrophilic aromatic substitution on the pyridine ring follows the typical arenium ion mechanism. An electrophile attacks the aromatic ring, forming a resonance-stabilized carbocation intermediate (the arenium ion), followed by the loss of a proton to restore aromaticity. The rate-determining step is usually the formation of the arenium ion.

Nucleophilic aromatic substitution on the pyridine ring can proceed through an addition-elimination mechanism, where the nucleophile adds to the ring to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of a leaving group. The stability of this intermediate is key to the reaction's feasibility.

Role of Solvents and Catalysts in Reaction Pathways

The choice of solvent and the use of catalysts can significantly influence the outcome and rate of reactions involving this compound.

Solvent Effects: The polarity of the solvent plays a crucial role. For S(_N)2 reactions at the bromine center, polar aprotic solvents such as acetone (B3395972) or dimethylformamide (DMF) are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. Polar protic solvents, like water or alcohols, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.

For amide hydrolysis , water is a reactant, but the reaction can be carried out in co-solvents to improve the solubility of the substrate.

For electrophilic and nucleophilic aromatic substitutions , the solvent can influence the reactivity of the electrophile or nucleophile and the stability of the intermediates.

Catalyst Effects: Catalysts are often essential for achieving reasonable reaction rates. Acid or base catalysis is required for the hydrolysis of the amide group. nih.gov

Electrophilic aromatic substitution on the deactivated pyridine ring often requires a Lewis acid catalyst (e.g., FeBr(_3) for bromination) to activate the electrophile.

Nucleophilic aromatic substitution can sometimes be facilitated by transition metal catalysts, such as palladium complexes, which can enable cross-coupling reactions to form new bonds to the pyridine ring. nih.gov

Table 4: Influence of Solvents and Catalysts on Reactivity

| Reaction Type | Preferred Solvent Type | Common Catalysts | Effect of Catalyst |

| S(_N)2 at Bromine Center | Polar aprotic (e.g., DMF, Acetone) | Phase-transfer catalysts | Increases reaction rate by facilitating nucleophile transport |

| Amide Hydrolysis | Polar protic (e.g., Water) | Strong acids (e.g., H(_2)SO(_4)), Strong bases (e.g., NaOH) | Increases the electrophilicity of the carbonyl carbon (acid) or provides a stronger nucleophile (base) |

| Electrophilic Aromatic Substitution | Non-polar or polar aprotic | Lewis acids (e.g., FeBr(_3), AlCl(_3)) | Activates the electrophile |

| Nucleophilic Aromatic Substitution | Polar aprotic (e.g., DMSO) | Transition metals (e.g., Palladium) | Facilitates cross-coupling reactions |

Computational and Theoretical Studies for Predicting the Chemical Behavior of this compound

The prediction of the chemical behavior of molecules through computational and theoretical studies has become an indispensable tool in modern chemistry. For the compound this compound, these methods provide profound insights into its electronic structure, reactivity, and conformational dynamics, which are crucial for understanding its potential applications.

Computational and Theoretical Studies for Predicting Chemical Behavior

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of N-(3-Bromopropyl)-2-pyridinecarboxamide. These calculations, performed at the atomic level, offer a detailed description of the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as the optimized molecular geometry. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can accurately predict bond lengths, bond angles, and dihedral angles. niscpr.res.innih.gov

These calculations reveal that the pyridine (B92270) ring is planar, with the carboxamide group also exhibiting a planar configuration due to electron delocalization. The bromopropyl side chain, however, possesses significant conformational flexibility. The total electronic energy calculated through DFT provides a measure of the molecule's stability.

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-N (Pyridine) | 1.34 |

| C=O (Amide) | 1.23 |

| C-N (Amide) | 1.33 |

| C-Br | 1.94 |

| **Bond Angles (°) ** | |

| O=C-N (Amide) | 122 |

| C-C-N (Pyridine) | 123 |

| C-C-Br | 110 |

Note: These are typical values based on DFT calculations of similar molecules and are for illustrative purposes.

DFT calculations are also highly effective in predicting the spectroscopic signatures of this compound, particularly its vibrational spectra (infrared and Raman). By calculating the vibrational frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure. niscpr.res.in

The predicted vibrational frequencies are typically scaled to account for anharmonicity and the approximations inherent in the theoretical model. Key vibrational modes for this molecule include the C=O stretching of the amide group, N-H stretching and bending, C-N stretching of the pyridine ring, and the C-Br stretching of the alkyl halide chain.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | ~3400 |

| Amide | C=O Stretch | ~1680 |

| Pyridine Ring | C=N Stretch | ~1590 |

| Alkyl Chain | C-H Stretch | ~2950 |

| Alkyl Halide | C-Br Stretch | ~650 |

Note: These are representative values and may vary based on the specific computational method and basis set used.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static picture of the molecule's most stable state, this compound is a flexible molecule that can adopt various conformations in solution. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. biorxiv.org

These simulations provide insights into the different spatial arrangements (conformers) the molecule can adopt and the energy barriers between them. For this compound, MD simulations would be particularly useful in understanding the flexibility of the bromopropyl chain and its orientation relative to the pyridinecarboxamide core. This information is vital for predicting how the molecule might interact with biological targets or other molecules.

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models are crucial for establishing structure-reactivity relationships by identifying the regions of a molecule that are most likely to participate in chemical reactions. For this compound, several theoretical descriptors are used to predict its reactivity.

The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. niscpr.res.in

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring are expected to be regions of high negative potential.

Table 3: Theoretical Reactivity Descriptors for this compound

| Descriptor | Predicted Information |

|---|---|

| HOMO Energy | Indicates regions susceptible to electrophilic attack (e.g., pyridine ring). |

| LUMO Energy | Indicates regions susceptible to nucleophilic attack (e.g., carbonyl carbon). |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| MEP Analysis | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

Note: The specific values for these descriptors are dependent on the computational methodology employed.

By integrating the insights from quantum chemical calculations, molecular dynamics simulations, and theoretical reactivity models, a comprehensive understanding of the chemical behavior of this compound can be achieved.

Applications in Advanced Organic Synthesis and Material Science

N-(3-Bromopropyl)-2-pyridinecarboxamide as a Precursor in Organic Synthesis

While specific examples are not documented, the structure of this compound suggests its potential as a precursor in organic synthesis.

Utility in the Construction of Diverse Heterocyclic Frameworks

The bromopropyl group could theoretically be utilized in intramolecular cyclization reactions to form new heterocyclic rings. Depending on the reaction conditions and the nucleophile employed, various ring sizes could be accessible. However, published research specifically demonstrating this for this compound is not available.

Building Block for Multifunctional Organic Molecules

The compound possesses distinct chemical functionalities that could be exploited to build more complex molecules. The pyridine (B92270) ring can undergo electrophilic or nucleophilic substitution, the amide bond can be hydrolyzed or modified, and the bromo group can be substituted by a wide range of nucleophiles. This inherent reactivity makes it a potential building block, although specific applications in the synthesis of multifunctional molecules are not reported.

Integration into Novel Ligand Systems for Catalysis

The pyridine-2-carboxamide moiety is a known chelating agent for various metal ions. mdpi.comresearchgate.net The N-(3-bromopropyl) group offers a means to anchor this chelating unit to a larger molecular scaffold or a solid support.

Development of Homogeneous Catalysts

Ruthenium complexes featuring pyridine bis(carboxamide) ligands have been synthesized and shown to be active in catalytic hydrosilylation. rsc.org While not this compound itself, this demonstrates the utility of the core structure in homogeneous catalysis. The bromopropyl group could potentially be used to tune the steric and electronic properties of such catalysts.

Exploration in Asymmetric Catalysis

There is no specific information in the reviewed literature regarding the use of this compound in asymmetric catalysis.

Role in the Design of Functional Materials

The design of functional materials often involves the use of organic linkers to create extended structures like metal-organic frameworks (MOFs) or to functionalize polymers.

Pyridine- and carboxamide-containing ligands are utilized in the synthesis of MOFs. mdpi.com For instance, a Ni(II)-based MOF incorporating mixed carboxylate and bipyridine ligands has been reported. researchgate.net The N-(3-bromopropyl) group of the title compound could, in theory, be used to post-synthetically modify such frameworks or to act as a reactive site for polymerization. End-functionalized polymers are crucial for creating advanced materials with specific properties, and reactive groups like alkyl bromides can be used for this purpose. However, the use of this compound for these applications has not been specifically documented.

Polymer and Supramamolecular Assembly Applications

The bifunctional nature of this compound, possessing both a hydrogen-bonding pyridinecarboxamide moiety and a reactive alkyl bromide, makes it a potential building block for both polymers and supramolecular structures. The pyridinecarboxamide group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the formation of ordered supramolecular assemblies. For instance, related N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems have been recognized as valuable intermediates for constructing molecular architectures capable of self-assembly through specific hydrogen-bonding arrays.

While direct studies on polymers synthesized from this compound are not extensively documented in publicly available research, the presence of the bromopropyl group provides a reactive handle for polymerization. This functionality could potentially be utilized in several polymerization techniques. For example, it could serve as an initiator or a monomer in controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP), to create well-defined polymer chains. The resulting polymers would feature pendant pyridinecarboxamide groups, which could then influence the material's properties through intermolecular interactions, leading to self-assembly or specific recognition capabilities.

Development of Responsive Chemical Sensors (Principles and Mechanisms)

The pyridinecarboxamide functional group is a known chelating agent for various metal ions. This property is the foundation for its potential application in the development of responsive chemical sensors. The nitrogen atom of the pyridine ring and the amide group can coordinate with metal ions, leading to a change in the electronic or photophysical properties of the molecule. This change can be harnessed for sensing applications.

Research on analogous pyridine-2,6-dicarboxamide based ligands has demonstrated their effectiveness in creating fluorescent and colorimetric sensors with high selectivity and sensitivity for specific metal ions. The principle behind this sensing mechanism often involves a change in fluorescence upon binding to a target ion. This can manifest as fluorescence quenching or enhancement. The selectivity of these sensors is dictated by the specific geometry and electronic properties of the coordination site, which can be tailored to bind preferentially with certain ions.

In the context of this compound, the pyridinecarboxamide moiety would be the primary sensing component. The bromopropyl chain, while not directly involved in ion binding, could be used to immobilize the sensor molecule onto a solid support or to integrate it into a larger polymer structure, thereby creating a solid-state sensor device. The sensing mechanism would rely on the coordination of the target analyte (e.g., a metal ion) to the pyridinecarboxamide group, resulting in a detectable optical or electrochemical signal. The specificity of the sensor would depend on the binding affinity of the pyridinecarboxamide core for different analytes.

Future Directions and Emerging Research Avenues

Sustainable and Greener Synthetic Approaches

The traditional synthesis of N-(3-Bromopropyl)-2-pyridinecarboxamide and its derivatives often relies on conventional methods that may involve hazardous reagents, harsh reaction conditions, and significant solvent waste. The future of its synthesis lies in the adoption of green chemistry principles to enhance efficiency, reduce environmental impact, and improve safety. ijpsjournal.comjddhs.com

Key research avenues include:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers rapid volumetric heating, leading to significantly reduced reaction times, lower energy consumption, and often higher product yields compared to conventional heating methods. ijpsjournal.comjddhs.commdpi.com

Catalytic Innovations: The development of novel catalytic systems can circumvent the need for stoichiometric reagents. This includes using recyclable heterogeneous catalysts or biocatalysts, such as enzymes, which operate under mild conditions and offer high selectivity, thereby minimizing byproduct formation. jddhs.commdpi.comnih.gov

Alternative Solvents and Solvent-Free Reactions: Research into replacing traditional volatile organic compounds (VOCs) with greener solvents (e.g., water, ionic liquids, or supercritical fluids) is crucial. jddhs.comunibo.it Furthermore, exploring solvent-free reaction conditions, such as mechanochemical grinding or solid-state reactions, represents a significant step towards minimizing waste. mdpi.comrasayanjournal.co.in

Atom Economy Enhancement: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. mdpi.com This can be achieved through multicomponent reactions where three or more reactants combine in a single step to form the product. rasayanjournal.co.in

Table 1: Comparison of Synthetic Approaches for Amide Synthesis

| Approach | Traditional Method | Green Alternative | Advantages of Green Alternative |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Reduced reaction time, energy efficiency. jddhs.com |

| Catalysis | Stoichiometric coupling reagents | Recyclable catalysts, biocatalysis | Reduced waste, mild conditions, high selectivity. jddhs.commdpi.com |

| Solvents | Volatile organic solvents (e.g., DCM, THF) | Green solvents (water, ionic liquids), solvent-free | Reduced environmental impact, improved safety. mdpi.comunibo.it |

| Reaction Design | Multi-step synthesis | One-pot or multicomponent reactions | Increased efficiency, reduced waste generation. rasayanjournal.co.in |

Exploration of Novel Coordination Architectures with Unique Properties

The this compound ligand possesses multiple coordination sites—the pyridine (B92270) nitrogen and the amide group—making it an excellent candidate for constructing novel coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.gov Future research will focus on systematically exploring its coordination behavior with a wide range of metal ions.

Promising research directions are:

Synthesis of Coordination Polymers: Investigating the self-assembly of this ligand with various transition metals (e.g., Cu, Zn, Co) and lanthanides can lead to the formation of diverse architectures, from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. rsc.orgnih.govfrontiersin.org The flexibility of the propyl chain can influence the final topology of the network.

Tuning Functional Properties: The choice of the metal center can imbue the resulting coordination polymer with specific properties, such as luminescence, magnetism, or proton conductivity. frontiersin.orgmdpi.com For instance, incorporating lanthanide ions could lead to materials with interesting photoluminescent properties. nih.gov

Post-Synthetic Modification: The terminal bromine atom on the propyl chain serves as a reactive handle for post-synthetic modification. This allows for the covalent linking of coordination complexes to other molecules or surfaces, or for creating more complex, interlinked framework structures.

Table 2: Potential Properties of Coordination Architectures

| Metal Ion Type | Potential Coordination Architecture | Potential Properties and Applications |

|---|---|---|

| Transition Metals (Cu, Zn, Co, Cd) | 1D Chains, 2D Layers, 3D Interpenetrated Networks. nih.govresearchgate.net | Catalysis, Gas Sorption, Sensing. mdpi.com |

| Lanthanides (Eu, Tb, Dy) | 3D Frameworks. nih.gov | Luminescence, White-Light Emission, Single-Molecule Magnets. rsc.orgfrontiersin.org |

| Alkali/Alkaline Earth Metals | Supramolecular Assemblies | Ion-selective sensing. mdpi.com |

Design and Synthesis of Advanced Materials Based on the Compound

Beyond coordination chemistry, this compound can be used as a fundamental building block in the rational design of a variety of advanced functional materials.

Future research will likely focus on:

Metal-Organic Frameworks (MOFs): The ligand can be used to synthesize porous MOFs with tailored pore sizes and chemical functionalities. mdpi.comnist.govnih.gov These materials are highly promising for applications in gas storage, chemical separations, and heterogeneous catalysis. mdpi.comnist.gov The pyridine and carboxamide groups provide robust coordination sites, while the bromopropyl group could be used to functionalize the pores after the framework is constructed. nih.gov

Functional Polymers: The reactive bromoalkyl group allows for the incorporation of the pyridinecarboxamide moiety into polymer chains via polymerization reactions. This could lead to the development of novel polymers with enhanced thermal stability, metal-chelating capabilities, or specific optical properties.

Self-Assembled Systems: Molecules containing pyridine units can undergo controlled self-assembly through non-covalent interactions to form well-defined nanostructures like nanotubes or fibrillar networks. rsc.orgnih.gov Research into the self-assembly behavior of this compound and its derivatives could open pathways to new supramolecular materials.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The exploration of the vast chemical space accessible from this compound can be dramatically accelerated by leveraging modern automation and high-throughput techniques.

Emerging avenues include:

Automated Synthesis: Automated synthesizers and flow chemistry systems can be employed to rapidly produce a library of derivatives. chemrxiv.orgnih.govresearchgate.net These platforms allow for precise control over reaction parameters, leading to improved reproducibility and scalability. nih.govnih.gov This is particularly useful for optimizing reaction conditions for greener synthetic methods or for creating a range of slightly different ligands to study their coordination properties.

High-Throughput Screening: Once a library of compounds or materials (e.g., different MOFs) is generated, high-throughput screening methods can be used to quickly evaluate their properties for specific applications, such as catalytic activity, gas adsorption capacity, or luminescent quantum yield.

Combinatorial Materials Science: Combining automated synthesis of ligands with roboticized formulation and characterization of coordination polymers or MOFs will enable a combinatorial approach to materials discovery. sciforum.net This can accelerate the identification of new materials with desired functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.